Copper II nitrate hemipentahydrate

Overview

Description

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) is a blue crystalline solid belonging to the family of copper nitrate hydrates. It is hygroscopic, with a molecular weight of 232.6 g/mol , a melting point of 114°C , and high solubility in water, ethanol, and ammonia . The compound is widely used as a precursor in synthesizing metal-organic frameworks (MOFs) , coordination polymers , and copper-based nanoparticles . It also exhibits unique magnetic properties, such as 1D Luttinger liquid behavior and criticality-enhanced magnetocaloric effects at low temperatures .

Preparation Methods

Reaction of Copper Metal with Nitric Acid

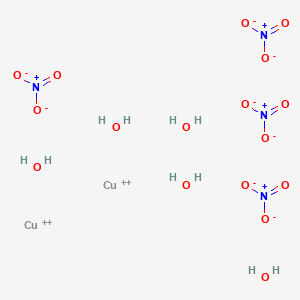

The most common method for synthesizing copper(II) nitrate hemipentahydrate involves the exothermic reaction between copper metal and concentrated nitric acid. The process proceeds via oxidative dissolution, where nitric acid acts as both an acid and an oxidizing agent. The overall reaction is expressed as:

This reaction generates nitrogen dioxide (NO₂) gas, necessitating ventilation or fume hood use 4. Industrial implementations often employ excess nitric acid (68–70% concentration) to ensure complete copper dissolution. The reaction mechanism involves initial formation of copper(II) ions and nitrate complexes, followed by gas evolution.

Reaction Optimization

-

Temperature Control : Maintaining temperatures below 80°C prevents decomposition to basic copper nitrate (Cu₂(NO₃)(OH)₃) .

-

Acid Concentration : Dilute nitric acid (<40%) favors slower reaction rates, reducing NO₂ emissions but prolonging reaction times4.

-

Copper Purity : Technical-grade copper (99.9%) minimizes impurities like iron or zinc, which could contaminate the product .

After reaction completion, the solution is filtered to remove unreacted copper or insoluble byproducts. Evaporation under reduced pressure at 50–60°C yields a saturated solution, which is cooled to 20–25°C to crystallize the hemipentahydrate4 .

Reaction of Copper Oxide with Nitric Acid

Copper(II) oxide (CuO) offers an alternative feedstock, particularly when copper metal is scarce. The reaction with nitric acid is less exothermic and avoids NO₂ generation:

This method is advantageous for large-scale production due to its simplicity and reduced gas emissions . Stoichiometric ratios (1:2 CuO:HNO₃) ensure complete neutralization, with residual acidity adjusted to pH 3–4 to prevent basic nitrate formation . The resultant solution is evaporated to a specific gravity of 1.8–2.0 g/cm³ before crystallization .

Metathesis Reaction with Silver Nitrate

A less conventional route involves the redox reaction between copper metal and silver nitrate solution:

This method bypasses NO₂ production and yields elemental silver as a byproduct, which can be recovered and purified . However, the high cost of silver nitrate limits its industrial application. The reaction proceeds at ambient temperatures, with agitation ensuring efficient copper dissolution. Filtration removes silver precipitates, and the filtrate is concentrated to induce hemipentahydrate crystallization .

Crystallization and Isolation of Hemipentahydrate

The hydrate form obtained depends on crystallization conditions. Hemipentahydrate formation requires:

-

Temperature : Slow cooling (0.5–1°C/min) from 60°C to 20°C promotes nucleation of Cu(NO₃)₂·2.5H₂O over trihydrate forms .

-

Concentration : Evaporation to 65–70% solute concentration ensures supersaturation favorable for hemipentahydrate .

-

Seed Crystals : Adding hemipentahydrate seeds during cooling directs crystallization toward the desired polymorph .

Post-crystallization, the product is vacuum-filtered and washed with cold ethanol to remove residual nitric acid. Drying at 30–40°C under reduced pressure prevents dehydration to lower hydrates .

Physicochemical Properties of Copper(II) Nitrate Hemipentahydrate

The hemipentahydrate exhibits distinct properties critical for its applications:

Chemical Reactions Analysis

Types of Reactions

Copper II nitrate hemipentahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or copper oxide.

Substitution: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

Oxidation: In the presence of reducing agents like hydrogen gas or carbon monoxide, copper II nitrate can be reduced to copper metal.

Reduction: When heated, it decomposes to form copper oxide, nitrogen dioxide, and oxygen.

Substitution: It reacts with sodium hydroxide to form copper hydroxide and sodium nitrate.

Major Products Formed

- Copper oxide (CuO)

- Nitrogen dioxide (NO₂)

- Oxygen (O₂)

- Copper hydroxide (Cu(OH)₂)

- Sodium nitrate (NaNO₃)

Scientific Research Applications

Copper II nitrate hemipentahydrate has a wide range of applications in scientific research:

- Chemistry : It is used as a catalyst in various organic reactions, including the oxidative coupling of 2,6-dimethylphenol to produce polymers.

- Biology : It is used in the preparation of microemulsions for biological studies.

- Medicine : It has potential applications in antibacterial treatments due to its ability to release copper ions.

- Industry : It is used in nickel-plating baths, textile processing, and as a polishing agent for metals.

Mechanism of Action

The mechanism of action of copper II nitrate hemipentahydrate involves the release of copper ions (Cu²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to oxidative stress and disruption of cellular functions. In antibacterial applications, copper ions can penetrate bacterial cell membranes, causing cell lysis and inhibiting DNA synthesis.

Comparison with Similar Compounds

Hydration States and Structural Differences

Copper(II) nitrate forms multiple hydrates, differing in water content and crystal structure:

- Hemipentahydrate (Cu(NO₃)₂·2.5H₂O): Distinct from trihydrate due to thermogravimetric analysis results . Used in MOF synthesis and quantum magnetism studies .

- Trihydrate (Cu(NO₃)₂·3H₂O): Shares similar X-ray diffraction patterns with hemipentahydrate but has distinct thermal decomposition profiles .

- Hexahydrate (Cu(OH₂)₆₂) : Features six coordinated water molecules in an octahedral geometry, lacking Jahn-Teller distortion .

Physicochemical Properties

Thermodynamic and Magnetic Behavior

- Hemipentahydrate: Exhibits stronger ligand association with 4,6-diacetylresorcinol (KA = 1.2 × 10³ M⁻¹) compared to bulkier ligands like 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol (KA = 8.5 × 10² M⁻¹) due to steric effects . Association free energy (ΔG_A) is more favorable at higher temperatures (e.g., −12.3 kJ/mol at 323 K) .

Research Findings and Data Tables

Table 1: Thermodynamic Parameters for Ligand Association (Hemipentahydrate)

| Ligand | K_A (M⁻¹) | ΔG_A (kJ/mol, 323 K) | ΔH_A (kJ/mol) | ΔS_A (J/mol·K) |

|---|---|---|---|---|

| 4,6-Diacetylresorcinol | 1.2 × 10³ | −12.3 | −8.5 | +12.1 |

| 4,6-Bis(1-hydrazonoethyl)benzene-1,3-diol | 8.5 × 10² | −10.9 | −6.7 | +9.8 |

Table 2: Magnetic Properties of Hemipentahydrate vs. Trihydrate

| Property | Hemipentahydrate | Trihydrate |

|---|---|---|

| 1D Spin Chain Behavior | Yes | No |

| 3D Magnetic Transition | ~150–160 mK | Not observed |

| Magnetocaloric Effect | Criticality-enhanced | Absent |

Biological Activity

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) is a compound that has garnered attention in various fields, including agriculture, medicine, and materials science. This article explores its biological activity, focusing on its effects on plant growth, antimicrobial properties, and potential applications in medical research.

- Molecular Formula : Cu(NO₃)₂·2.5H₂O

- Molecular Weight : 241.59 g/mol

- CAS Number : 7789-61-9

1. Effects on Plant Growth

Copper is an essential micronutrient for plants, playing a critical role in photosynthesis and enzymatic processes. However, excessive copper can be toxic. Research indicates that copper(II) nitrate hemipentahydrate can influence plant growth positively at low concentrations while exhibiting phytotoxicity at higher levels.

- Positive Effects :

- Enhanced seed germination rates.

- Improved chlorophyll synthesis leading to better photosynthetic efficiency.

- Negative Effects :

- Inhibition of root elongation and overall plant growth at high concentrations.

| Concentration (mg/L) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 95 | 10 |

| 50 | 90 | 9 |

| 100 | 75 | 5 |

| 200 | 50 | 3 |

Case Study: Wheat Seedlings

A study conducted on wheat seedlings showed that a concentration of 50 mg/L of copper(II) nitrate hemipentahydrate significantly improved germination and early growth metrics compared to control groups. However, concentrations above 100 mg/L resulted in visible toxicity symptoms such as leaf chlorosis and stunted growth .

2. Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. Copper(II) nitrate hemipentahydrate has been evaluated for its effectiveness against various bacterial strains.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Findings :

- The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

This antimicrobial activity suggests potential applications in agriculture as a biocide or in medical settings for infection control.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, copper(II) nitrate hemipentahydrate was applied to contaminated surfaces and showed a reduction in bacterial load by over 90% within one hour of application, demonstrating its efficacy as a disinfectant .

Potential Applications

- Agriculture : As a micronutrient supplement and biocide.

- Medicine : Potential use in wound dressings due to its antimicrobial properties.

- Materials Science : Used in the synthesis of copper-based nanomaterials for various applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of copper(II) nitrate hemipentahydrate, and how do they influence experimental design?

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) has a molecular weight of 232.591 g/mol, a density of 2.32 g/cm³, and melts at 114.5°C with decomposition . Its hygroscopic nature necessitates storage in airtight containers to prevent hydration state changes. The compound’s solubility in polar solvents (e.g., water, ethanol) is critical for preparing homogeneous solutions in synthesis or crystallization experiments. Decomposition risks at elevated temperatures require controlled heating protocols .

Q. How can researchers distinguish copper(II) nitrate hemipentahydrate from similar hydrates like the trihydrate?

Thermogravimetric analysis (TGA) is essential for differentiation. Hemipentahydrate loses 2.5 water molecules in distinct stages, while trihydrate (Cu(NO₃)₂·3H₂O) exhibits a three-step dehydration profile. X-ray diffraction (XRD) patterns also differ: hemipentahydrate has a monoclinic unit cell with 12 formula units, whereas trihydrate structures show variations in lattice parameters .

Q. What safety precautions are critical when handling copper(II) nitrate hemipentahydrate in laboratory settings?

Avoid inhalation or skin contact due to potential irritation. Use gloves, goggles, and fume hoods during weighing or dissolution. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. The compound is not flammable but may release toxic NOₓ gases upon thermal decomposition .

Advanced Research Questions

Q. How does copper(II) nitrate hemipentahydrate behave in coordination chemistry, and what methodologies elucidate its structural properties?

The compound acts as a precursor for synthesizing Cu(II) complexes. Single-crystal XRD reveals square-planar CuN₄ geometries when coordinated with bidentate ligands (e.g., 1-carbamimidoyl-2-ethylisourea), with Cu–N bond distances of 1.93–1.97 Å. Hydrogen bonding between nitrate anions and ligands often creates layered supramolecular structures, analyzed via XRD and IR spectroscopy .

Q. What thermodynamic parameters govern ion association in copper(II) nitrate hemipentahydrate solutions, and how are they measured?

Conductance measurements in binary solvents (e.g., DMF/water) at 293–323 K determine association constants (Kₐ) and dissociation degrees (α) using the Fuoss–Shedlovsky equation. For example, Kₐ values with 4,6-diacetylresorcinol ligands indicate stronger ion pairing (ΔGₐ = −12.3 kJ/mol) compared to bulkier ligands due to reduced steric hindrance .

Q. How is copper(II) nitrate hemipentahydrate utilized in low-dimensional quantum magnetic systems?

As a quantum spin chain material, it exhibits alternating Heisenberg antiferromagnetic behavior. Magnetization studies at <1 K reveal zero-magnetization plateaus and 3D magnetic transitions. Neutron scattering and heat capacity measurements characterize its 1D Luttinger liquid behavior under magnetic fields .

Q. What role does copper(II) nitrate hemipentahydrate play in nanoparticle synthesis?

It serves as a Cu²⁺ source in incipient wetness methods for synthesizing silica/CuO composites. Calcination at 450°C produces nanoparticles (<6 µm) with applications in catalysis and environmental remediation. Particle size and morphology are analyzed via SEM and BET surface area measurements .

Properties

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.